
Application Notes and Protocols: FGF basic (93-
110) in Serum-Free Media

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
FGF basic (93-110) (human,

bovine)

Cat. No.: B12404653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a potent signaling protein

crucial for a multitude of cellular processes, including proliferation, differentiation, and survival.

The peptide fragment FGF basic (93-110), also identified as FK18, represents a specific

domain of the full-length protein. Unlike the parent molecule, which is widely utilized for its

mitogenic properties and its role in maintaining stem cell pluripotency, the FGF basic (93-110)

peptide has been primarily characterized for its distinct neuroprotective functions. It has been

shown to enhance neuronal cell viability and protect against apoptosis under ischemic and

excitotoxic conditions.[1][2][3][4]

These application notes provide a comprehensive overview of the use of FGF basic (93-110) in

serum-free media conditions, with a focus on its neuroprotective applications. The protocols

and data presented herein are based on available research and are intended to serve as a

guide for researchers exploring the therapeutic potential of this peptide.

Data Presentation
Quantitative Data Summary
The effective concentration of FGF basic (93-110) can vary depending on the cell type and

experimental conditions. It is noteworthy that FGF-derived peptides often require higher
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concentrations to elicit a biological response compared to the full-length protein, typically in the

range of 2 to 3 orders of magnitude greater.[1]

Parameter Cell Line
Experimental
Condition

Value Reference

Optimal

Concentration for

Neuroprotection

SH-SY5Y

Oxygen-Glucose

Deprivation

(OGD)

10 µg/mL [2]

General Working

Concentration

Range

Various
In vitro and in

vivo experiments

2-3 orders of

magnitude higher

than full-length

FGFs

[1]

Signaling Pathways
FGF basic (93-110) is reported to exert its neuroprotective effects primarily through the

activation of the PI3K/Akt signaling pathway.[1][2][4] This pathway is a critical regulator of cell

survival and apoptosis. The peptide is suggested to act as a partial agonist at the FGF receptor

(FGFR), leading to the phosphorylation and activation of Akt. Activated Akt can then

phosphorylate and inactivate pro-apoptotic proteins such as Bad, and regulate the expression

of Bcl-2 family proteins to promote cell survival.[1][4]
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FGF basic (93-110) signaling pathway for neuroprotection.
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Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of
FGF basic (93-110) in an In Vitro Oxygen-Glucose
Deprivation (OGD) Model
This protocol is designed to evaluate the ability of FGF basic (93-110) to protect neuronal cells

from damage induced by ischemic conditions in a serum-free environment.

Materials:

SH-SY5Y neuroblastoma cells

Serum-free cell culture medium (e.g., DMEM/F12)

FGF basic (93-110) peptide

Glucose-free medium

Reagents for cell viability assay (e.g., MTS or MTT)

Reagents for apoptosis detection (e.g., Annexin V/PI staining kit)

Hypoxic chamber or incubator with controlled O2/CO2 levels

Sterile cell culture plates and consumables

Procedure:

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate (for viability assays) or a 6-well plate

(for apoptosis assays) at a suitable density and allow them to adhere and grow in standard

serum-containing medium for 24 hours.

Serum Starvation: Replace the serum-containing medium with serum-free medium and

incubate for 12-24 hours to synchronize the cells.

Peptide Treatment: Prepare a stock solution of FGF basic (93-110) in a suitable sterile

solvent (e.g., sterile water or PBS). Dilute the peptide to the desired final concentrations
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(e.g., 1, 10, 50, 100 µg/mL) in serum-free medium.[2] Add the peptide-containing medium to

the cells 2 hours prior to OGD induction.[2] Include a vehicle control group.

Oxygen-Glucose Deprivation (OGD):

Remove the peptide-containing medium.

Wash the cells once with glucose-free medium.

Add glucose-free medium to all wells.

Place the plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) at 37°C for 6

hours.[2]

For the normoxic control group, incubate the cells in standard serum-free medium in a

regular incubator.

Re-oxygenation: After the OGD period, remove the plates from the hypoxic chamber, replace

the glucose-free medium with fresh serum-free medium (containing the respective

concentrations of FGF basic (93-110) or vehicle), and return the plates to a standard

incubator for 12-24 hours.[2]

Assessment of Neuroprotection:

Cell Viability: Perform an MTS or MTT assay according to the manufacturer's instructions

to quantify cell viability.

Apoptosis: For cells in 6-well plates, collect both adherent and floating cells and perform

Annexin V/PI staining followed by flow cytometry analysis to quantify the percentage of

apoptotic cells.

Protocol 2: Analysis of Akt Phosphorylation Induced by
FGF basic (93-110)
This protocol outlines the procedure to determine if FGF basic (93-110) activates the Akt

signaling pathway in neuronal cells under serum-free conditions.

Materials:
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SH-SY5Y neuroblastoma cells

Serum-free cell culture medium

FGF basic (93-110) peptide

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and electrophoresis equipment

Western blotting equipment

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH or β-actin

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Culture and Serum Starvation: Plate SH-SY5Y cells in 6-well plates and grow to 70-80%

confluency. Replace the growth medium with serum-free medium and incubate for 12-24

hours.

Peptide Treatment: Treat the serum-starved cells with FGF basic (93-110) at the desired

concentration (e.g., 10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes). Include an

untreated control.

Cell Lysis: At each time point, place the plates on ice, aspirate the medium, and wash the

cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and

transfer the lysate to a microcentrifuge tube.

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein

concentration of the supernatant using a BCA protein assay.

Western Blotting:
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Normalize the protein concentrations of all samples.

Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF

membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis: Strip the membrane and re-probe with antibodies against total Akt and a

loading control (GAPDH or β-actin) to ensure equal protein loading. Quantify the band

intensities and express the level of phospho-Akt relative to total Akt.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the

neuroprotective effects of FGF basic (93-110).
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Phase 1: Experimental Setup

Phase 2: Induction of Cellular Stress

Phase 3: Recovery and Analysis

1. Seed SH-SY5Y Cells
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6b. Apoptosis Assay
(Annexin V/PI)
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Workflow for neuroprotection studies of FGF basic (93-110).

Disclaimer
The information provided in these application notes is intended for research use only. The

protocols and concentrations are based on published studies and may require optimization for

specific cell lines and experimental conditions. It is important to note that the biological activity
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of FGF basic (93-110) is distinct from that of full-length FGF basic, and it may not be a suitable

substitute for applications requiring mitogenic activity or maintenance of stem cell pluripotency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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